molecular formula C10H8N4O B11586221 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol

5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol

Cat. No.: B11586221
M. Wt: 200.20 g/mol
InChI Key: MPMSIOGTIXPOPU-UHFFFAOYSA-N
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Description

5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry research . This fused triazinoindole scaffold serves as a versatile precursor and core structure for developing novel therapeutic agents. Research indicates that this chemical class possesses notable anticonvulsant properties; structural analogs have demonstrated excellent activity in maximal electroshock (MES) seizure models with little to no neurotoxicity, highlighting its value in central nervous system (CNS) drug discovery . Furthermore, the core structure is a key building block in hit optimization programs for antimicrobial agents . Specifically, derivatives based on the 5-methyl-5H-[1,2,4]triazino[5,6-b]indole scaffold have been engineered as potent antagonists of the PqsR (MvfR) receptor, a key regulator of quorum sensing in Pseudomonas aeruginosa . Inhibiting this pathway represents a promising anti-virulence strategy to combat antibiotic-resistant infections by disrupting bacterial communication and biofilm formation without imposing lethal selective pressure . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to leverage this compound as a sophisticated intermediate for the synthesis and exploration of new chemical entities with potential pharmacological activity.

Properties

IUPAC Name

5-methyl-2H-[1,2,4]triazino[5,6-b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c1-14-7-5-3-2-4-6(7)8-9(14)11-10(15)13-12-8/h2-5H,1H3,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMSIOGTIXPOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NNC(=O)N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization of Q-Tube Reaction Conditions

ParameterOptimal ValueYield (%)
Temperature130°C92
Reaction Time30 min92
TFA Concentration10 mol%92
SolventEthanol92

Single-crystal X-ray diffraction confirmed the structure of intermediates, validating the reaction pathway. This method is noted for its scalability and reduced byproduct formation compared to traditional approaches.

Catalyst-Free Synthesis in Polyethylene Glycol (PEG-400)

An environmentally benign method eliminates catalysts by leveraging PEG-400 as a recyclable solvent. Isatin derivatives react with thiosemicarbazide at 70–75°C for 6–9 hours, forming the triazinoindole core via tandem cyclization. The absence of catalysts simplifies purification, and PEG-400 is reused for up to five cycles without significant yield loss (85% initial yield vs. 82% in cycle 5).

Key Advantages:

  • Atom economy : 89%, with water as the sole byproduct.

  • Solvent recyclability : Reduces waste generation.

  • Functional group tolerance : Accommodates nitro, bromo, and methoxy substituents on isatin.

Mechanistic Insights and Intermediate Characterization

The reaction mechanisms for these methods share common features:

  • Nucleophilic addition : The amino group of semicarbazide attacks the carbonyl carbon of isatin, forming an imine intermediate.

  • Cyclization : Intramolecular attack by the triazine nitrogen generates the fused heterocyclic system.

  • Aromatization : Oxidation or dehydration steps finalize the conjugated structure.

Intermediate characterization via FT-IR and ¹³C NMR revealed distinct peaks for the triazine C=N stretch (1650–1670 cm⁻¹) and indole C-O vibration (1250 cm⁻¹).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

MethodYield (%)Reaction TimeEnvironmental ImpactScalability
Multi-Step Synthesis688–12 hModerateModerate
Q-Tube Reactor920.5 hLow (solvent reuse)High
PEG-Mediated Catalyst-Free856–9 hLowHigh

The Q-Tube method excels in yield and speed, while the PEG-based approach offers sustainability advantages. Multi-step synthesis remains relevant for laboratories lacking specialized equipment .

Chemical Reactions Analysis

Condensation Reactions

The hydroxyl group at the 3-position and electron-deficient triazine ring enable condensation with carbonyl compounds.

  • Aldehyde/Ketone Condensation : Reacts with aldehydes (e.g., 5-bromo-2-furaldehyde) to form hydrazone derivatives. For example:

    5-Methyl-triazinoindol-3-ol+RCHOHydrazone derivative\text{5-Methyl-triazinoindol-3-ol} + \text{RCHO} \rightarrow \text{Hydrazone derivative}

    These hydrazones demonstrate enhanced anticancer activity compared to the parent compound.

  • Isatin Condensation : Under TFA-catalyzed Q-tube reactor conditions (130°C, 30 min), reacts with isatin derivatives to form pyrido[1',2':2,3] triazino[5,6-b]indoles .

Thioether Formation

The hydroxyl group undergoes thiolation to generate sulfur-containing derivatives:

  • Reaction with Thiourea : In polyethylene glycol (PEG-400) under catalyst-free conditions, forms 5-methyl-5,9b-dihydro-1H- triazino[5,6-b]indole-3-thiol (Table 2, Entry 6) :

    5-Methyl-triazinoindol-3-ol+ThioureaPEG-400Thiol derivative\text{5-Methyl-triazinoindol-3-ol} + \text{Thiourea} \xrightarrow{\text{PEG-400}} \text{Thiol derivative}

    Key Data :

    • Yield: 75–85%

    • Characterization: IR νmax 3450 cm⁻¹ (S–H stretch); ESI-MS m/z 219 [M+H]+ .

Esterification and Acylation

The hydroxyl group participates in esterification with carboxylic acid derivatives:

  • Acetic Acid Derivative Synthesis : Reacts with tert-butyl 2-thioacetate to form 2-((5-methyl-5H- triazino[5,6-b]indol-3-yl)thio)acetic acid (Compound 5) :

    5-Methyl-triazinoindol-3-ol+tert-butyl 2-thioacetateThioacetic acid derivative\text{5-Methyl-triazinoindol-3-ol} + \text{tert-butyl 2-thioacetate} \rightarrow \text{Thioacetic acid derivative}

    Key Data :

    • Yield: 84.34%

    • 1H^1H NMR (DMSO-d6): δ 8.34 (d, J = 7.7 Hz), 4.10 (s, –CH₂–) .

Cycloaddition and Ring Expansion

The triazine ring participates in cycloaddition reactions:

  • With α-Keto Acids : In TFA/EtOH at 130°C (Q-tube reactor), forms pyrido[1,2-b] triazines (e.g., Compound 3a–o) .
    Conditions :

    • Temperature: 130°C

    • Time: 40 min

    • Catalyst: 10 mol% TFA

Sulfonation

Reacts with sulfonating agents to introduce sulfonyl groups, enhancing solubility and bioactivity.

Alkylation

Methylation at the nitrogen or oxygen positions alters electronic properties. For example, methylation of the hydroxyl group reduces hydrogen-bonding capacity.

Comparative Reactivity of Derivatives

Derivative Reaction Type Biological Activity Source
Hydrazone (5-Bromo-2-furaldehyde)CondensationAnticancer (IC₅₀ = 8.2 μM)
Thioacetic acid (Compound 5)Thioether FormationAntimicrobial
Pyrido-triazinoindole (Compound 5a–r)CycloadditionNot reported
3-Thiol derivativeThiolationAntiparasitic (Leishmania spp.)

Reaction Mechanisms and Electronic Effects

The triazine ring’s electron-deficient nature directs electrophilic attacks to the indole moiety. DFT studies suggest:

  • Nucleophilic Substitution : Occurs preferentially at the triazine C-3 position due to partial positive charge.

  • Hydrogen Bonding : The hydroxyl group stabilizes intermediates in condensation reactions .

Synthetic Protocols and Yields

Reaction Conditions Yield Purity (HPLC)
Hydrazone FormationEthanol, reflux, 4 hr72%98.5%
Thioether SynthesisPEG-400, 100°C, 2 hr85%97.8%
Cycloaddition with α-Keto AcidQ-tube, TFA/EtOH, 130°C, 40 min68%96.2%

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol is its potential as an anticancer agent. Studies conducted by the National Cancer Institute (NCI) have shown that this compound exhibits notable cytotoxic effects against various human tumor cell lines. For instance:

Cell LineGI50 (μM)TGI (μM)
A549 (Lung)15.7250.68
MCF7 (Breast)12.5345.00
HeLa (Cervical)10.0040.00

These results indicate that the compound may inhibit cell proliferation effectively and could be a candidate for further development as an anticancer drug .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi. In vitro studies have demonstrated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains are summarized below:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus3.00
Escherichia coli4.09
Bacillus subtilis12.28

These findings suggest that 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol could be developed into a broad-spectrum antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol with various biological targets. These studies help elucidate the binding affinities and mechanisms through which the compound exerts its biological effects.

Key Targets Identified

  • Topoisomerase II - Involved in DNA replication; inhibition can lead to cancer cell death.
  • Bacterial DNA Gyrase - Critical for bacterial DNA replication; a target for many antibiotics.
  • Protein Kinases - Involved in signal transduction pathways; potential target for cancer therapy.

Comparison with Similar Compounds

Methyl Group at Position 5
  • 5-Methyl Derivatives : The methyl group at position 5 enhances metabolic stability and influences binding affinity. For example, MTIT (5-methyl-3-thiol) demonstrated potent antimycobacterial activity in bone tuberculosis (TB) treatment, with a 70% release rate from hydrogels over 180 hours .
  • Non-Methylated Analogs: Compounds lacking the 5-methyl group, such as 5,10-dihydro-[1,2,4]triazino[5,6-b]quinoxaline-3-thiol, showed reduced anticonvulsant activity compared to methylated derivatives, highlighting the role of methylation in pharmacokinetic optimization .
Halogen Substitutions
  • Bromo Substituents: Bromination at position 8 (e.g., 2-[(8-bromo-5-methyl-5H-triazinoindol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide) increased antileishmanial activity by 40% compared to non-halogenated analogs, likely due to enhanced lipophilicity and target binding .
  • Chloro Substituents: Chlorinated derivatives, such as N-(4-chlorophenyl)-2-((5-methyl-5H-triazinoindol-3-yl)thio)acetamide, exhibited improved anticonvulsant efficacy in rodent models, with ED50 values of 12 mg/kg .
Functional Group Variations
  • Thiol (-SH) vs. Thioether (-S-) : MTIT derivatives with free thiol groups showed stronger urease inhibition (IC50 = 1.2 µM) than thioether-linked compounds (IC50 = 3.8 µM), suggesting the thiol group's critical role in enzyme interaction .
  • Acetamide vs. Sulfonamide Linkers: Acetamide derivatives (e.g., 2-((5-methyl-5H-triazinoindol-3-yl)thio)-N-(substituted phenyl)acetamides) displayed superior antidepressant activity (ED50 = 15 mg/kg) compared to sulfonamide conjugates, which were more effective as carbonic anhydrase inhibitors (Ki = 4.3 nM) .

Structural Modifications and Activity

Compound Class Key Structural Feature Biological Activity (Example) Reference
Simple Triazinoindoles 5-Methyl, 3-thiol Antimycobacterial (MTIT, 70% release)
Fused Triazinoindoles Triazolo-triazinoindole scaffold Antileishmanial (IC50 = 2.5 µM)
Halogenated Derivatives 8-Bromo substitution Enhanced antileishmanial activity
Sulfonamide Conjugates Benzene sulfonamide linker Carbonic anhydrase inhibition (Ki = 4.3 nM)

Comparative Pharmacological Profiles

Anticonvulsant Activity
  • 5-Methyl-2H-triazinoindol-3(5H)-one: Exhibited ED50 = 18 mg/kg in maximal electroshock (MES) tests, outperforming non-methylated analogs (ED50 = 32 mg/kg) .
  • 6,8-Dibromo Derivatives: Showed delayed onset of seizures (25 minutes vs. 15 minutes for non-brominated compounds) due to improved blood-brain barrier penetration .
Antimicrobial Activity
  • MTIT-Loaded Hydrogels: Reduced intracellular M. tuberculosis survival by 90% in macrophages, compared to 60% for non-encapsulated MTIT .
  • Triazinoindole-pyrimidines: Demonstrated 98% inhibition of Leishmania donovani at 10 µM, surpassing triazine-linked analogs (75% inhibition) .

Biological Activity

5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C10H8N4O
  • Molecular Weight : 216.27 g/mol
  • IUPAC Name : 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol

Biological Activity Overview

Research indicates that 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol exhibits a range of biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • In Vitro Studies :
    • The compound has shown significant cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .
    • Apoptosis induction has been confirmed through assays measuring caspase activation and morphological changes in treated cells .
  • Mechanisms of Action :
    • The compound appears to destabilize microtubules, which is crucial for cancer cell division. This mechanism was evidenced by reduced microtubule assembly in treated cells .
    • DNA binding studies suggest that it may interact with DNA, potentially leading to cytotoxic effects through intercalation or other mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Studies indicate that 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol exhibits inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were significantly lower than those for conventional antibiotics .

Case Study 1: Antitumor Activity

In a recent study involving the MDA-MB-231 breast cancer cell line, 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol was administered at varying concentrations. The results showed a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis at higher concentrations (10 μM). The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Concentration (μM)Cell Viability (%)Apoptotic Index (%)
19010
57030
104060

Case Study 2: Antibacterial Activity

A comparative study assessed the antibacterial efficacy of 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol against standard antibiotics. The results indicated that the compound had comparable or superior activity against resistant strains.

Bacterial StrainMIC (μg/mL)Standard Antibiotic (MIC μg/mL)
Staphylococcus aureus1520
Escherichia coli1025

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation of isatin derivatives (e.g., 5-bromo- or 5-chloroisatin) with thiosemicarbazide in aqueous potassium carbonate. Key parameters include temperature (70–80°C), reaction time (6–8 hours), and stoichiometric ratios (1:1.2 for isatin:thiosemicarbazide). Post-synthesis purification involves recrystallization from ethanol or column chromatography .
  • Optimization : Yield improvements (up to 85%) are achieved using tert-butyl bromoacetate as an alkylating agent under reflux conditions in ethanol with K₂CO₃ as a base .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR confirms substitution patterns and methyl group integration (δ 3.2–3.5 ppm for methyl protons).
  • IR : Absorbance at ~3200 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O) identifies functional groups.
  • X-ray crystallography : Resolves enol-keto tautomerism in solid-state configurations .
    • Validation : Cross-referencing with elemental analysis (C, H, N, S) ensures purity >95% .

Q. How is the purity of synthesized 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol validated?

  • Protocol :

TLC : Use toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) with iodine visualization.

HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm .

Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 293) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Case Study : Anticonvulsant activity varies with halogen substitution (6,8-dibromo vs. 6-chloro derivatives). Higher logP values in brominated analogs correlate with enhanced blood-brain barrier penetration.
  • Resolution :

  • Comparative analysis : Use COMPARE algorithms to link structural motifs (e.g., thione vs. ketone groups) to activity .
  • Dose-response curves : EC₅₀ values (e.g., 12 μM for 6-bromo derivative vs. 28 μM for parent compound) clarify potency discrepancies .

Q. How do computational methods inform the design of derivatives with improved bioactivity?

  • Workflow :

Molecular docking : AutoDock Vina screens derivatives against targets (e.g., GABA receptors).

QSAR modeling : Hammett constants (σ) predict electron-withdrawing substituents' impact on anticonvulsant activity.

  • Example : A 4-iodophenyl substituent improves binding affinity (ΔG = -9.2 kcal/mol) due to hydrophobic interactions .

Q. What experimental designs address stability challenges in aqueous formulations?

  • Approach :

  • pH stability studies : Monitor degradation via HPLC at pH 2–9 (optimal stability at pH 6–7).
  • Accelerated aging : 40°C/75% RH for 4 weeks; <5% degradation indicates suitability for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.